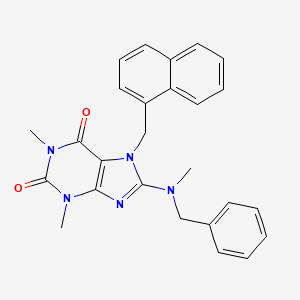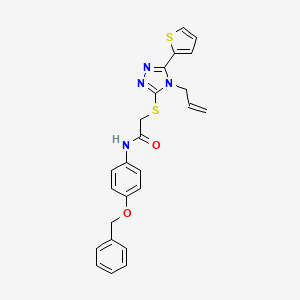
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Amino-1-(4-Chlorphenyl)-1H-pyrazol-4-YL)(4-Methoxyphenyl)methanon ist eine synthetische organische Verbindung, die zur Klasse der Pyrazolderivate gehört.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5-Amino-1-(4-Chlorphenyl)-1H-pyrazol-4-YL)(4-Methoxyphenyl)methanon beinhaltet typischerweise die Reaktion von 4-Chlorphenylhydrazin mit 4-Methoxybenzoylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter Rückflussbedingungen durchgeführt, und das Produkt wird durch Umkristallisation gereinigt.
Industrielle Produktionsverfahren
In einem industriellen Umfeld könnte die Synthese unter Verwendung von Durchflussreaktoren im kontinuierlichen Betrieb hochskaliert werden, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen würden optimiert, um Nebenprodukte zu minimieren und die Effizienz des Prozesses zu maximieren.
Chemische Reaktionsanalyse
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können mit Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Amino- oder Chlorpositionen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid unter sauren Bedingungen.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Pyrazolderivaten.
Wissenschaftliche Forschungsanwendungen
Chemie
Die Verbindung wird auf ihr Potenzial als Baustein bei der Synthese komplexerer Moleküle untersucht. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen, wodurch sie zu einem wertvollen Zwischenprodukt in der organischen Synthese wird.
Biologie
In der biologischen Forschung wird die Verbindung auf ihr Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht. Ihre Interaktionen mit biologischen Zielstrukturen können Einblicke in die Mechanismen verschiedener Krankheiten liefern.
Medizin
Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, darunter entzündungshemmende, schmerzlindernde und krebshemmende Wirkungen. Ihre Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung.
Industrie
Im Industriesektor kann die Verbindung als Vorläufer für die Synthese von Farbstoffen, Agrochemikalien und anderen Spezialchemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (5-Amino-1-(4-Chlorphenyl)-1H-pyrazol-4-YL)(4-Methoxyphenyl)methanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die Rezeptorfunktion durch Interaktion mit Bindungsstellen modulieren. Diese Interaktionen können zu Veränderungen in den zellulären Signalwegen führen, was zu den beobachteten biologischen Wirkungen führt.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino or chloro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological targets can provide insights into the mechanisms of various diseases.
Medicine
The compound is explored for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used as a precursor for the synthesis of dyes, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (5-Amino-1-(4-Bromphenyl)-1H-pyrazol-4-YL)(4-Methoxyphenyl)methanon
- (5-Amino-1-(4-Fluorphenyl)-1H-pyrazol-4-YL)(4-Methoxyphenyl)methanon
Einzigartigkeit
Das Vorhandensein der 4-Chlorphenylgruppe in (5-Amino-1-(4-Chlorphenyl)-1H-pyrazol-4-YL)(4-Methoxyphenyl)methanon) verleiht einzigartige elektronische und sterische Eigenschaften, die sich auf ihre Reaktivität und biologische Aktivität auswirken können. Im Vergleich zu ihren Analoga mit verschiedenen Halogensubstituenten kann das Chlor-Derivat unterschiedliche pharmakokinetische und pharmakodynamische Profile aufweisen.
Eigenschaften
CAS-Nummer |
618091-25-1 |
|---|---|
Molekularformel |
C17H14ClN3O2 |
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H14ClN3O2/c1-23-14-8-2-11(3-9-14)16(22)15-10-20-21(17(15)19)13-6-4-12(18)5-7-13/h2-10H,19H2,1H3 |
InChI-Schlüssel |
TXQJVOQMPKLKOQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B12039609.png)
![2,3-dihydroxybutanedioic acid;methyl 17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate](/img/structure/B12039613.png)





![4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B12039661.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12039663.png)
![2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12039672.png)


![Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12039688.png)
![Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12039699.png)
